2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a structurally complex carboxylic acid derivative featuring:
- A benzyloxycarbonyl (Cbz) protecting group on the amino-oxy moiety.
- A methoxymethyl substituent at the α-carbon.
- 4,4-dimethylpentanoic acid backbone, providing steric bulk.
Properties
Molecular Formula |
C17H25NO6 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(methoxymethyl)-4,4-dimethyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-16(2,3)11-17(12-22-4,14(19)20)24-18-15(21)23-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
HKVSTFSXOHPRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the aminooxy intermediate: The protected amino group is then converted to an aminooxy group through a series of reactions involving hydroxylamine derivatives.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced via a nucleophilic substitution reaction.
Formation of the dimethylpentanoic acid backbone: The final step involves the formation of the dimethylpentanoic acid backbone through a series of carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in nucleophilic reactions. The methoxymethyl group provides additional stability and reactivity. The compound’s effects are mediated through its ability to modify proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid (CAS 459836-79-4)
- Structure: Lacks the methoxymethyl and amino-oxy groups; the Cbz group is directly attached to the α-amino group.
- Molecular Formula: C₁₅H₂₁NO₄ (MW: 279.33) vs. the target compound’s C₁₆H₂₃NO₆ (estimated MW: ~325.36).
- Applications : Intermediate in peptide synthesis; lower steric hindrance compared to the target compound .
- Synthesis : Prepared via standard Cbz-protection methods, contrasting with the target’s more complex etherification steps .
(S)-2-{(Benzyloxy)carbonylamino}-4,4-dimethylpentanoic acid (CAS 2769953-43-5)
(R)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS 201677-20-5)
- Structure : R-enantiomer of the compound in Section 2.1.
- Stereochemical Impact : Enantiomeric differences significantly affect biological activity, e.g., protease inhibition selectivity .
- Yield : 81–85% in synthesis vs. the target compound’s unlisted yield (likely lower due to added synthetic steps) .
Fmoc-D-tBuAla-OH (STA-AA11115)
- Structure : Uses Fmoc (fluorenylmethyloxycarbonyl) and tert-butyl groups instead of Cbz and methoxymethyl.
- Applications : Preferred in solid-phase peptide synthesis for Fmoc’s base-labile stability, unlike the target’s acid-labile Cbz group .
- Molecular Weight : 367.45 vs. the target’s ~325.36, highlighting the impact of bulkier protecting groups .
(S)-3-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-4,4-dimethylpentanoic acid (3.14)
- Structure : Contains an acetamido linker between the Cbz group and backbone.
- Synthesis : Requires coupling reagents like HATU, contrasting with the target’s etherification or hydroxylamine-derived steps .
- Biological Relevance : Enhanced side-chain flexibility may improve binding to enzymes vs. the target’s rigid methoxymethyl group .
Structural and Functional Analysis
Key Structural Variations
| Feature | Target Compound | 2.1 (Cbz-amino) | 2.2 (Cbz-NMe) | 2.4 (Fmoc-tBu) |
|---|---|---|---|---|
| Amino Protection | Cbz-amino-oxy | Cbz-amino | Cbz-NMe | Fmoc |
| α-Substituent | Methoxymethyl | H | H | tert-Butyl |
| Backbone | 4,4-dimethylpentanoic acid | 4,4-dimethylpentanoic | 4,4-dimethylpentanoic | Alanine derivative |
| Molecular Weight | ~325.36 | 279.33 | 293.36 | 367.45 |
Spectroscopic Comparisons
- ¹³C NMR :
- IR: Cbz-related stretches (C=O at ~1691 cm⁻¹, C-N at ~1091 cm⁻¹) align with but differ in hydroxyl regions due to the amino-oxy group .
Research Implications
- Medicinal Chemistry: The amino-oxy and methoxymethyl groups could enhance binding to catalytic sites of proteases or kinases vs. simpler analogs .
- Peptidomimetics: The steric bulk from 4,4-dimethylpentanoic acid may improve metabolic stability compared to linear-chain analogs .
- Safety: Limited GHS data for analogs () necessitate further toxicological profiling.
Biological Activity
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzyloxycarbonyl group and a methoxymethyl side chain, contribute to its biological activity and versatility in drug design. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 339.4 g/mol
- Structural Features :
- Benzyloxycarbonyl group
- Aminooxy group
- Methoxymethyl side chain
The biological activity of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is primarily attributed to its interaction with various biological macromolecules. The presence of functional groups such as amines and carboxylic acids enables the compound to participate in nucleophilic substitution reactions and other biochemical interactions.
Key Mechanisms:
- Nucleophilic Reactions : The aminooxy group can engage in nucleophilic attacks, facilitating the modification of proteins or other biomolecules.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.
Biological Activity
Research has demonstrated various biological activities associated with 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through interference with viral replication mechanisms.
- Antibacterial Properties : The compound has shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent.
- Cytotoxic Effects : In vitro studies have reported cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy.
Synthesis and Derivatives
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid involves multiple steps, including:
- Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
- Introduction of the aminooxy functionality.
- Methylation to add the methoxymethyl group.
This multi-step synthesis allows for the creation of various derivatives that can enhance biological activity or selectivity for specific targets.
| Synthesis Step | Description |
|---|---|
| Step 1 | Protect amino group with Cbz |
| Step 2 | Introduce aminooxy functionality |
| Step 3 | Methylation to form methoxymethyl group |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antiviral Studies : In vitro assays demonstrated that derivatives of this compound inhibited viral replication in cultured cells. The mechanism was linked to interference with viral entry or replication processes.
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) against various strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : Research involving cancer cell lines showed that certain derivatives exhibited submicromolar cytotoxicity, suggesting potential for development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
